Merimepodib Exhibits 17- to 186-Fold Greater Antiviral Potency Than Ribavirin Across Multiple Viral Strains
In a direct head-to-head comparison using cultured cell assays, merimepodib (VX-497) demonstrated 17- to 186-fold greater potency than ribavirin against a panel of DNA and RNA viruses. For Hepatitis B virus (HBV), merimepodib's IC50 was 0.4 µM compared to ribavirin's 43.8 µM, representing a 110-fold increase in potency. Against Human Cytomegalovirus (HCMV), merimepodib's IC50 was 0.8 µM versus ribavirin's 148.5 µM (186-fold). Similarly, for Respiratory Syncytial Virus (RSV), the IC50 values were 1.1 µM for merimepodib and 20.9 µM for ribavirin (19-fold) [1]. The therapeutic index (CC50/IC50) for merimepodib was also substantially higher: 13.7 versus 2.2 for HBV, and 38.8 versus >3.4 for HCMV, indicating a 14- and 39-fold improvement in safety margin, respectively [2].
| Evidence Dimension | Antiviral potency (IC50) |
|---|---|
| Target Compound Data | HBV IC50 = 0.4 µM; HCMV IC50 = 0.8 µM; RSV IC50 = 1.1 µM |
| Comparator Or Baseline | Ribavirin: HBV IC50 = 43.8 µM; HCMV IC50 = 148.5 µM; RSV IC50 = 20.9 µM |
| Quantified Difference | HBV: 110-fold; HCMV: 186-fold; RSV: 19-fold |
| Conditions | Cell culture antiviral assays as described in Table 2 footnotes of Markland et al., Antimicrob Agents Chemother, 2000 |
Why This Matters
Merimepodib's superior antiviral potency and therapeutic index against clinically relevant viruses make it a more efficient and potentially safer tool for antiviral research compared to ribavirin.
- [1] Markland W, McQuaid TJ, Jain J, Kwong AD. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon. Antimicrob Agents Chemother. 2000 Apr;44(4):859-66. doi: 10.1128/AAC.44.4.859-866.2000. View Source
- [2] Table 2, PMC89783. Fold increase in potency of VX-497 = IC50 of ribavirin divided by the IC50 of VX-497. View Source
